4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
Overview
Description
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom at the 4-position, a fluorophenyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Bromination: The bromine atom is introduced at the 4-position of the pyrazole ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced at the 3-position through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a fluorophenylboronic acid and a palladium catalyst.
Methylation: The methyl group is introduced at the 1-position using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The fluorophenyl group can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: Methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Coupling Products: Compounds with additional functional groups introduced through coupling reactions.
Scientific Research Applications
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole: Similar structure with a chlorine atom instead of a fluorine atom.
4-Bromo-3-(4-methylphenyl)-1-methyl-1H-pyrazole: Similar structure with a methyl group instead of a fluorine atom.
4-Bromo-3-(4-nitrophenyl)-1-methyl-1H-pyrazole: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-(4-fluorophenyl)-1-methylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDDFQSOXYSZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697807 | |
Record name | 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863605-34-9 | |
Record name | 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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